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Compound of Interest

Compound Name: 1-Ethynyl-4-nitrobenzene

Cat. No.: B013769 Get Quote

An In-depth Technical Guide to 1-Ethynyl-4-nitrobenzene: Synthesis, Characterization, and

Applications

Introduction
1-Ethynyl-4-nitrobenzene, also known as 4-nitrophenylacetylene, is a versatile organic

compound with the chemical formula C₈H₅NO₂.[1][2] It serves as a crucial building block in

various fields, including organic synthesis, materials science, and medicinal chemistry.[2] The

molecule's utility stems from its two highly reactive functional groups: a terminal alkyne (ethynyl

group) and an aromatic nitro group.[2] The ethynyl group is a key substrate for metal-catalyzed

cross-coupling reactions, most notably the Sonogashira coupling and the Copper(I)-catalyzed

Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] Simultaneously, the

electron-withdrawing nitro group influences the molecule's electronic properties and provides a

synthetic handle for further transformations, such as reduction to an aniline derivative.[2] This

guide provides a comprehensive review of the synthesis, spectroscopic characterization, and

diverse applications of 1-Ethynyl-4-nitrobenzene for researchers, scientists, and drug

development professionals.

Physicochemical and Spectroscopic Data
1-Ethynyl-4-nitrobenzene is a pale yellow solid at room temperature.[1][3] Its key physical and

spectroscopic properties are summarized below.

Table 1: Physicochemical Properties of 1-Ethynyl-4-nitrobenzene
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Property Value Reference

CAS Number 937-31-5 [1][4]

Molecular Formula C₈H₅NO₂ [4][5]

Molecular Weight 147.13 g/mol [2][5]

Melting Point 148-151 °C [2][6][7]

Appearance Pale yellow solid [1][3]

IUPAC Name 1-ethynyl-4-nitrobenzene [4]

SMILES
C#CC1=CC=C(C=C1)--

INVALID-LINK--[O-]
[1]

Table 2: ¹H NMR Spectroscopic Data for 1-Ethynyl-4-nitrobenzene

Proton Type Solvent
Chemical
Shift (δ,
ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Reference

Aromatic

(ortho to -

NO₂)

CDCl₃ 8.19 Doublet (d) 8.4 [2][6]

Aromatic

(meta to -

NO₂)

CDCl₃ 7.64 Doublet (d) 8.7 [2]

Alkyne (-

C≡H)
CDCl₃ 3.36 Singlet (s) N/A [2][6][8]

Aromatic

(ortho to -

NO₂)

CDCl₃ 8.19
Doublet of

triplets (dt)
J = 8.86, 2.07 [8]

Aromatic

(meta to -

NO₂)

CDCl₃ 7.64
Doublet of

triplets (dt)
J = 8.87, 2.07 [8]
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Table 3: ¹³C NMR Spectroscopic Data for a 1-Ethynyl-4-nitrobenzene Derivative¹

Carbon Type Solvent
Chemical Shift (δ,
ppm)

Reference

C-NO₂ CDCl₃ 147.38 [8]

C-Alkyne CDCl₃ 145.67 [8]

C-H (Triazole) CDCl₃ 137.15 [8]

C-Aromatic CDCl₃ 126.22 [8]

C-Aromatic CDCl₃ 124.45 [8]

C-Alkyne CDCl₃ 121.05 [8]

¹Data is for 1-octyl-4-

(4-nitrophenyl)-1H-

1,2,3-triazole, a

product of a click

reaction involving 1-

ethynyl-4-

nitrobenzene. Data for

the parent compound

is not readily available

in the cited literature.

Synthesis and Experimental Protocols
The synthesis of 1-Ethynyl-4-nitrobenzene has been accomplished through various methods,

including the Sonogashira coupling, Castro-Stephens coupling, and Cadiot-Chodkiewicz

reaction.[1] A common and well-documented laboratory-scale synthesis involves the

deprotection of a silyl-protected alkyne.
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Trimethyl((4-nitrophenyl)ethynyl)silane

1-Ethynyl-4-nitrobenzene

Silyl Deprotection
(Stir at RT, 1 hr)

Potassium Hydroxide (KOH)
in Methanol/Water

Click to download full resolution via product page

Synthesis of 1-Ethynyl-4-nitrobenzene via Silyl Deprotection.

Detailed Protocol: Synthesis from Trimethyl((4-
nitrophenyl)ethynyl)silane[10]
This procedure describes the removal of the trimethylsilyl (TMS) protecting group to yield the

terminal alkyne.

Reaction Setup: Dissolve trimethyl((4-nitrophenyl)ethynyl)silane (1.0846 mmol) in methanol

(5 mL).

Reagent Addition: Prepare an aqueous solution of potassium hydroxide (KOH) (2.409 mmol)

in water (5 mL) and add it to the methanol solution.

Reaction: Stir the resulting mixture at room temperature for 1 hour.

Extraction: Extract the crude product with dichloromethane (DCM, 20 mL).

Washing: Wash the organic layer with brine (2 x 10 mL).

Drying: Dry the organic layer with magnesium sulfate (MgSO₄).

Solvent Removal: Remove the solvent in vacuo to obtain the crude product.

Purification: Purify the residue using silica gel flash chromatography with a mobile phase of

10% ethyl acetate in hexane. This yields 1-ethynyl-4-nitrobenzene as a white solid (70%

yield).
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Chemical Reactivity and Applications
The dual functionality of 1-ethynyl-4-nitrobenzene makes it a versatile precursor for a wide

range of more complex molecules.[2] Its primary reaction pathways are summarized below.

Reactions at the Ethynyl Group Reactions at the Nitro Group

1-Ethynyl-4-nitrobenzene

Substituted Alkynes

Sonogashira Coupling
(Aryl/Vinyl Halide, Pd/Cu cat.)

1,2,3-Triazoles

CuAAC 'Click' Chemistry
(Alkyl Azide, Cu(I) cat.)

Polymers

Polymerization

1-Ethynyl-4-aminobenzene

Selective Reduction
(e.g., H₂/Pd, Fe/AcOH)

Quinoline Derivatives

Tandem Heterocyclization

Click to download full resolution via product page

Key reaction pathways of 1-Ethynyl-4-nitrobenzene.

Sonogashira Coupling
The Sonogashira reaction is a powerful cross-coupling method to form C-C bonds between

terminal alkynes and aryl or vinyl halides, catalyzed by palladium and copper complexes.[9][10]

1-Ethynyl-4-nitrobenzene readily participates in this reaction, making it a valuable tool for

constructing complex conjugated systems like oligo(p-phenyleneethynylene)s (OPEs), which

are studied for their fluorescent and electronic properties.[9][11]
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General Protocol: Sonogashira Coupling[12]

Dissolve the substituted iodobenzene (0.5 mmol) and 1-ethynyl-4-nitrobenzene (0.6 mmol)

in a solvent mixture such as THF-DMA (9:1, 10 mL).

Add a palladium catalyst (e.g., 5% Pd on alumina) and a copper co-catalyst (e.g., 0.1%

Cu₂O on alumina).

Heat the reaction mixture (e.g., 75-80 °C) under an inert atmosphere (e.g., Argon).

Monitor the reaction progress using techniques like GC-MS or UPLC-MS.

Upon completion, the product is isolated and purified, typically by column chromatography.

Click Chemistry: Copper(I)-Catalyzed Azide-Alkyne
Cycloaddition (CuAAC)
The ethynyl group is a key component in "click chemistry," particularly the CuAAC reaction,

which rapidly and efficiently forms stable 1,2,3-triazole rings from an alkyne and an azide.[2]

This reaction is noted for its high yield and reliability, finding extensive use in drug discovery,

bioconjugation, and materials science.[2]

General Protocol: CuAAC "Click" Reaction[8]

Stir Cu(CH₃CN)₄PF₆ (25 mol%) and a ligand like TBTA (25 mol%) in dry, degassed THF.

Add 1-ethynyl-4-nitrobenzene (1 equivalent) and an alkyl azide (1 equivalent).

Stir the mixture under a nitrogen atmosphere for approximately 48 hours.

Remove the solvent in vacuo.

Dissolve the residue in a suitable solvent (e.g., chloroform) and purify, typically by column

chromatography, to yield the triazole product.

Reduction of the Nitro Group
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The nitro group can be selectively reduced to an amine (aniline derivative), creating 1-ethynyl-

4-aminobenzene.[1] This transformation opens up further synthetic possibilities, as the resulting

aminophenylacetylene can undergo spontaneous tandem heterocyclization, where the amine

nucleophilically attacks the alkyne to form quinoline derivatives.[1] Common reducing agents

for this purpose include catalytic hydrogenation over palladium or stoichiometric reagents like

iron in acetic acid.[1]

Cycloaddition and Polymerization Reactions
The alkyne moiety can participate in various cycloaddition reactions, which are powerful

methods for constructing cyclic and heterocyclic systems.[13] Furthermore, the presence of two

reactive sites allows 1-ethynyl-4-nitrobenzene to be used in the development of novel

polymers.[4][14] The rigid structure and electronic properties conferred by the nitro and ethynyl

groups can lead to functionalized polymers with specific optical or electronic characteristics for

use in materials science.[2][14]

Applications in Scientific Research
The unique properties of 1-Ethynyl-4-nitrobenzene have led to its use in several key areas of

research:

Materials Science: It is a precursor for advanced materials, including organic light-emitting

diodes (OLEDs), photovoltaic materials, and functional polymers.[1] The combination of the

electron-withdrawing nitro group and the π-system of the alkyne contributes to interesting

electronic and optical properties.[1]

Medicinal Chemistry and Bioconjugation: Derivatives of 1-ethynyl-4-nitrobenzene have

been investigated for therapeutic applications, with some related structures showing

potential as anticancer agents.[2] The reactive ethynyl group allows for its use in

bioconjugation, enabling the labeling or modification of biomolecules like peptides for study.

[1][2]

Organic Synthesis: It serves as a fundamental building block for synthesizing more complex

molecules, including dyes, agrochemicals, and various heterocyclic compounds.[1][3]

Conclusion
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1-Ethynyl-4-nitrobenzene is a high-value chemical intermediate whose importance is derived

from its dual-functional nature. The ability to selectively perform reactions at either the terminal

alkyne or the nitro group provides synthetic chemists with a powerful and flexible platform. Its

role in foundational reactions like Sonogashira couplings and CuAAC "click" chemistry,

combined with its applications in creating novel materials and biologically active compounds,

ensures its continued relevance in modern chemical research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b013769#literature-review-of-1-ethynyl-4-
nitrobenzene-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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